Propionamide

Beschreibung

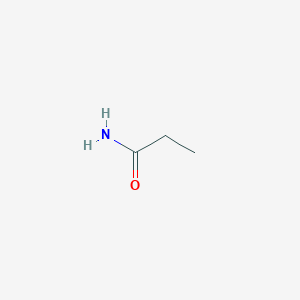

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNJFJADRCOGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3CH2CONH2, C3H7NO | |

| Record name | propanamide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propanamide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058820 | |

| Record name | Propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white crystalline flakes; [Alfa Aesar MSDS] | |

| Record name | Propionamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Propionamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79-05-0 | |

| Record name | Propionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPIONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK07G0HP47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Propionamide Compounds

Multi-Step Organic Synthesis Pathways for Propionamide Derivatives

Multi-step synthesis is a cornerstone for creating complex this compound derivatives, often relying on sequential reactions to build the desired molecular architecture.

This compound synthesis commonly employs condensation reactions, particularly between propionic acid derivatives and ammonia (B1221849) or amines. For instance, this compound can be prepared by the condensation of propionic acid with ammonia, yielding this compound and water. fiveable.meguidechem.comvedantu.com This reaction can also occur between propionic acid and primary or secondary amines to form N-substituted propionamides. fiveable.me

Another established method involves the reaction of propionyl chloride with aqueous ammonia, which is an exothermic process. A benchmark procedure achieves an 87% yield when 5.0 mL of propionyl chloride (57.5 mmol) reacts with 80 mL of aqueous ammonia (28–30% w/w) at 20°C for 30 minutes, followed by ethanol-assisted crystallization.

Substitution reactions are also vital. For example, N-(2-bromoallyl)this compound, a this compound derivative, can be synthesized through the reaction of this compound with 2,3-dibromopropene (B1205560) or similar bromoallyl compounds, often in the presence of a base. This compound can then undergo further nucleophilic substitution, addition, and cyclization reactions, making it a versatile intermediate. ontosight.ai Similarly, the synthesis of 2-isopropylthio-2-methylthis compound involves the reaction of a this compound precursor with an isopropylthio and a methyl group donor, often via nucleophilic substitution and condensation reactions. ontosight.ai

Table 1: Examples of Condensation and Substitution Reactions in this compound Synthesis

| Reaction Type | Reactants | Product | Conditions | Yield (%) | Reference |

| Condensation | Propionic acid, Ammonia | This compound | Heating (140-220°C) | Not specified (industrial) | guidechem.com |

| Condensation | Propionyl chloride, Aqueous ammonia | This compound | 20°C, 30 min | 87 | |

| Substitution | This compound, 2,3-Dibromopropene | N-(2-bromoallyl)this compound | With a base | Not specified | ontosight.ai |

The this compound backbone (CH₃CH₂CONH₂) can be strategically formed through various routes. A common industrial method involves the reaction of propionic acid with ammonia. Initially, ammonium (B1175870) propionate (B1217596) is formed at around 140°C, which then undergoes intramolecular dehydration at higher temperatures (210-220°C) for 1-2 hours to yield this compound. This method can lead to byproduct formation, such as propionitrile, due to over-dehydration, and is energy-intensive. guidechem.com

Another pathway involves the condensation reaction between urea (B33335) and propanoic acid, producing this compound, water, and carbon dioxide. wikipedia.org

Furthermore, N-substituted propionamides can be synthesized from esters. For example, N-phenylthis compound was prepared in 95% yield by reacting ethyl propionate with dilithium (B8592608) anilide (formed from aniline (B41778) and butyllithium) at -78°C. This method is effective even with sterically hindered esters and avoids side products like condensation and alkylation products. thieme-connect.com

Table 2: Strategic Formation Pathways of this compound Backbone

| Precursor Type | Reactants | Product | Conditions | Yield (%) | Reference |

| Carboxylic Acid & Ammonia | Propionic acid, Ammonia | This compound | 140-220°C, Dehydration | Not specified | guidechem.com |

| Urea & Carboxylic Acid | Urea, Propanoic acid | This compound | Condensation | Not specified | wikipedia.org |

| Ester & Amine | Ethyl propionate, Dilithium anilide | N-phenylthis compound | -78°C | 95 | thieme-connect.com |

Catalytic Approaches in this compound Formation

Catalysis plays a significant role in enhancing the efficiency and selectivity of this compound synthesis and its transformations.

This compound has been utilized in reductive methylation processes under phase-transfer catalysis (PTC) conditions. PTC facilitates reactions between reactants in immiscible phases by transferring one reactant, typically an ionic species, into the organic phase where it can react with an organic-soluble substrate. sigmaaldrich.comsigmaaldrich.comimpag.ch For instance, this compound was employed in the reductive methylation of homogeneous primary beta-lauryl/myristyl polyethyleneoxy ethylamines. This highlights its role as a chemical intermediate in industrial processes and demonstrates the beneficial effect of phase-transfer catalysts, such as quaternary ammonium salts, in achieving high yields by improving contact between reactants. sigmaaldrich.comsigmaaldrich.comnih.gov

This compound serves as a model compound in studies concerning the heterogeneous catalytic hydrogenation of amides to amines, a crucial reaction for synthesizing various building blocks in organic chemistry. csic.esresearchgate.netacs.org Amines are vital for pharmaceuticals, polymers, and agrochemicals. csic.es

Ruthenium-based catalysts, particularly Ru/Nb₂O₅, have shown high efficiency and stability for the selective hydrogenation of this compound to propylamine (B44156). Guo et al. reported up to 91.4% yield of propylamine using a Ru/Nb₂O₅ catalyst under relatively mild conditions. The addition of ammonia was found to be essential for high selectivity, preventing dimerization of the low steric hindrance amines. csic.esresearchgate.netresearchgate.net XPS, CO chemisorption, TEM, and DRIFTS analyses revealed that Nb₂O₅ effectively activates the C=O group of amides, and smaller Ru particles further promote this activation. researchgate.net

Platinum-based catalysts supported on cerium oxide (Pt/CeO₂) have also been investigated for solvent-free amide hydrogenation. In such systems, this compound can be formed and subsequently hydrogenated to propylamine. The CeO₂ support plays an active role in the formation of this compound and hydrogen spillover from Pt nanoparticles facilitates the hydrogenation, preventing coke formation. acs.org

Table 3: Heterogeneous Catalysis for this compound Hydrogenation to Amines

| Catalyst | Substrate | Product | Yield (%) | Conditions | Reference |

| Ru/Nb₂O₅ | This compound | Propylamine | 91.4 | Mild conditions, NH₃ addition | csic.esresearchgate.netresearchgate.net |

| RuWOx/MgAl₂O₄ | This compound | Propylamine | 81 | 50 bar H₂, 0.5 bar NH₃, CPME | kuleuven.be |

| Pt/CeO₂ | This compound | Propylamine | Not specified | Solvent-free, 2 bar H₂, 150°C | acs.org |

Direct synthesis routes from simple precursors offer advantages in terms of atom economy and process simplification. This compound and propiononitrile can be directly formed by passing a mixture of ethylene, carbon monoxide, and ammonia over silica- or zeolite-supported ruthenium ammine complex catalysts under atmospheric pressure. Rhodium ammine complexes also promote this reaction, though with lower catalytic activity. It is inferred that this compound is formed primarily and then successively dehydrated to propiononitrile on the acidic sites of the support. oup.comndl.go.jp

Table 4: Direct this compound Synthesis via Supported Catalysis

| Catalyst Type | Reactants | Product | Conditions | Reference |

| Ru ammine complex (supported on silica (B1680970)/zeolite) | Ethylene, Carbon monoxide, Ammonia | This compound, Propiononitrile | Atmospheric pressure | oup.comndl.go.jp |

| Rh ammine complex (supported on silica/zeolite) | Ethylene, Carbon monoxide, Ammonia | This compound, Propiononitrile | Atmospheric pressure (lower activity) | oup.com |

Asymmetric Catalysis in this compound Derivative Synthesis

Asymmetric catalysis plays a pivotal role in the synthesis of enantiomerically enriched this compound derivatives, which are crucial building blocks in pharmaceuticals and other fine chemicals. This approach allows for the precise control of stereochemistry, leading to the formation of single enantiomers with high selectivity.

One notable strategy involves the use of chiral auxiliaries. Pseudoephenamine has emerged as a versatile chiral auxiliary for asymmetric synthesis, particularly in the context of this compound derivatives. Amides derived from pseudoephenamine exhibit remarkable stereocontrol in alkylation reactions, especially those leading to the formation of quaternary carbon centers. For instance, the diastereoselective alkylation of chiral this compound enolates, generated from pseudoephenamine this compound, provides a method to control acyclic methyl-bearing stereocenters, yielding enantiomerically enriched carboxylic acids after cleavage of the auxiliary. This method has been shown to proceed with high optical yields nih.govcaltech.eduharvard.edu. Pseudoephenamine this compound, despite its poor solubility in neat THF, forms a soluble enolate in a 1:1 mixture of THF/pyridine, facilitating subsequent alkylation reactions with various alkyl halides, typically affording products in 84–99% yields nih.govharvard.edu.

Table 1: Diastereoselective Alkylation of Pseudoephenamine this compound

| Substrate (Pseudoephenamine this compound) | Alkyl Halide | Solvent System (LiCl presence) | Temperature (°C) | Yield (%) | Diastereoselectivity |

| Pseudoephenamine this compound | Various | THF/Pyridine (1:1), LiCl | -78 to 0 | 84–99 | High |

Complex this compound-containing molecules, such as Ramelteon, an N-substituted this compound, have been synthesized using advanced asymmetric catalytic methodologies. A concise six-step asymmetric synthesis of Ramelteon, achieving nearly enantiomerically pure product (97% ee in the asymmetric step), has been reported. This synthesis strategically employs a combination of metal catalysts, including iridium (Ir) for O-vinylation, rhodium (Rh) for vinyl ether annulation via directed C–H bond activation, and copper (Cu) for the enantioselective reduction of an α,β-unsaturated nitrile moiety under hydrosilylation conditions. A nickel (Ni)-catalyzed reduction of a nitrile group is also part of this efficient route researchgate.netacs.org.

Furthermore, this compound derivatives serve as substrates in asymmetric functionalization reactions. The synthesis of chiral phosphamide porous organic polymers and their subsequent application in the asymmetric C(sp3)–H functionalization of 3-aryl this compound demonstrates the utility of these compounds in developing novel catalytic systems rsc.orgresearchgate.netresearchgate.net. Asymmetric hydrogenation, a highly atom-economical and environmentally friendly strategy, is also employed for the synthesis of chiral amines and their derivatives, which can include this compound structures or their precursors google.comacs.org.

Mechanistic Investigations of this compound Coordination in Asymmetric Catalysis

Understanding the mechanistic details of how this compound or its derivatives coordinate within catalytic cycles is crucial for the rational design of more efficient and selective asymmetric catalysts. In asymmetric catalysis, the coordination of the substrate or a chiral auxiliary to the metal center often dictates the stereochemical outcome.

Mechanistic studies on the asymmetric hydrogenation of prochiral enamides, which can be precursors to this compound derivatives, have provided significant insights. For instance, investigations involving neutral bis(phosphine) cobalt precatalysts revealed that cobalt-enamide complexes serve as the catalyst resting state. X-ray diffraction studies of these complexes established the formation of specific diastereomers, contrasting with the final product's enantiomer, indicating the importance of the coordination geometry in the catalytic cycle uit.no.

The facile coordination of chiral amide groups, including those found in this compound derivatives, with transition metals is a key factor enabling their successful integration into heterogeneous catalysts, such as conjugated microporous polymers rsc.org. This coordination allows for the creation of stable and porous catalytic systems that can be recycled, contributing to more sustainable synthetic processes rsc.orgresearchgate.net.

Advanced techniques such as kinetic analysis, deuterium (B1214612) labeling experiments, and Density Functional Theory (DFT) calculations are routinely employed to elucidate the intricate mechanisms of asymmetric catalytic reactions and to determine the origin of enantioselectivity acs.orguit.noharvard.educaltech.edu. These studies help in understanding the specific binding modes and interactions between the catalyst, the this compound moiety (or its precursor), and other reaction components in the transition state. For example, in the cobalt-catalyzed enamide hydrogenation, deuterium-labeling studies and DFT calculations supported an irreversible H2 addition step to the bound enamide as both rate- and selectivity-determining, providing evidence for two-electron redox cycling involving cobalt(0) and cobalt(II) intermediates uit.no.

The concept of "electronic tuning" of chiral catalysts highlights how subtle changes in the electronic properties of ligand substituents can dramatically influence enantioselectivity. This effect is traced to changes in the position of the enantioselectivity-determining transition structure along thereaction coordinate. harvard.edu For this compound coordination, this implies that the electronic environment provided by the this compound moiety or its attached chiral auxiliary can significantly impact the catalyst's ability to differentiate between enantiotopic faces of a prochiral substrate, thereby controlling the final stereochemistry.

Advanced Spectroscopic and Analytical Characterization of Propionamide

Infrared (IR) Spectroscopy for Vibrational Analysis of Propionamide and its Interactions

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and studying vibrational modes within a molecule. For this compound, characteristic absorption bands are observed, providing clear evidence of its amide functional group researchgate.netrsc.org.

Key IR absorption bands for this compound include:

N-H stretching vibrations : Primary amides like this compound exhibit characteristic "twin peaks" in the region of 3500 to 3300 cm⁻¹. These bands are often broad due to extensive hydrogen bonding between this compound molecules, involving both the N-H and C=O groups nih.govresearchgate.netrsc.org.

Carbonyl (C=O) stretching vibration : A very prominent and strong absorption band is observed between 1690 and 1650 cm⁻¹. This band is characteristic of the carbonyl group in amides nih.govresearchgate.netrsc.org.

C-N stretching vibration : An important feature that helps distinguish amides from other functional groups is the C-N stretching vibration, typically found in the region of 1200 to 1350 cm⁻¹ rsc.org.

N-H deformation vibrations : These can complicate the C=O stretching region, often absorbing between 1650 and 1590 cm⁻¹ researchgate.net.

The region between 1500 and 400 cm⁻¹ is considered the "fingerprint region" for this compound, containing a unique set of complex overlapping vibrations that can be used for definitive identification researchgate.net.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group/Vibration | Wavenumber Range (cm⁻¹) researchgate.netrsc.org | Intensity/Appearance |

| N-H Stretch (symmetric & asymmetric) | 3500 - 3300 | Twin peaks, often broad due to H-bonding |

| C=O Stretch (Amide I band) | 1690 - 1650 | Strong |

| N-H Deformation (Amide II band) | 1650 - 1590 | Medium to strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS) for this compound Molecular Confirmation and Purity Assessment

Mass Spectrometry (MS) is employed for the molecular confirmation of this compound and for assessing its purity by determining its molecular weight and characteristic fragmentation patterns. The molecular formula of this compound is C₃H₇NO, giving it a molecular weight of 73.09 g/mol .

In electron ionization mass spectrometry, the molecular ion peak [M]⁺ for this compound is observed at m/z 73. The fragmentation pattern provides structural information. A prominent fragmentation pathway involves the C-C bond scission, leading to the loss of an ethyl radical (CH₃CH₂) from the parent molecular ion. This results in a highly stable fragment ion corresponding to [O=C-NH₂]⁺, which is typically observed as the base peak (most abundant ion) at m/z 44.

Other notable fragments can include:

m/z 29 : Corresponding to the ethyl group (CH₃CH₂).

m/z 45 : Potentially due to [¹³CH₂NO]⁺ (if a ¹³C isotope is present) or [C₂H₅O]⁺.

The presence of these characteristic ions and their relative abundances in the mass spectrum confirms the molecular structure of this compound and can be used to identify impurities.

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Event | Relative Abundance |

| 73 | [CH₃CH₂CONH₂]⁺ (M⁺) | Molecular ion | ~48% |

| 44 | [O=C-NH₂]⁺ | Loss of ethyl radical (M-29) | 100% (Base Peak) |

| 29 | [CH₃CH₂]⁺ | Ethyl radical | ~34.5% |

| 45 | [¹³CH₂NO]⁺ or [C₂H₅O]⁺ | Isotopic or rearrangement | ~5% |

Electron Spin Resonance (ESR) Spectroscopy in this compound Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to detect and characterize species with unpaired electrons, such as free radicals. Studies involving this compound have utilized ESR spectroscopy, particularly in the context of radiation chemistry and radical formation.

For instance, the reaction of this compound with sulfur dioxide following γ-irradiation has been investigated using ESR spectroscopy. These studies revealed that the ESR spectrum of this compound is significantly altered in the presence of oxygen, demonstrating sharply increased decay rates of radicals youtube.com.

Furthermore, investigations of X-irradiated single crystals of this compound have shown the formation of identifiable free radicals. In these studies, hyperfine splitting due to the ¹⁴N nucleus and the nuclei of the amino group was resolved, providing insights into the nature and environment of the unpaired electron within the radical species derived from this compound. This highlights ESR's utility in understanding radical mechanisms and solid-state reactions involving this compound.

Rotational Spectroscopy for Gas-Phase Characterization of this compound Analogs

Rotational spectroscopy, primarily microwave spectroscopy, is a high-resolution technique used to determine precise molecular structures, dipole moments, and conformational preferences of molecules in the gas phase. It is particularly valuable for species detected or searched for in interstellar environments.

The microwave spectrum of this compound (C₂H₅CONH₂) has been thoroughly investigated, specifically in the 21.4–39 GHz spectral range. These studies have identified a single conformer for this compound in its equilibrium conformation, characterized by a C_s symmetry, where the methyl group is positioned syn to the carbonyl group.

Key rotational parameters determined for this compound include its dipole moment components:

μ_a = 2.121(20) D

μ_b = 11.66(10) D

μ_total = 11.85(10) D (converted from 11.85(10) × 10⁻³⁰ C·m)

These dipole moments are crucial for predicting the intensity of rotational transitions and for astronomical searches. Additionally, the nuclear quadrupole coupling constants for the ¹⁴N nucleus were determined as χ_aa = 2.2(8) MHz and χ_bb = 2.3(5) MHz. The barrier to internal rotation of the methyl group was found to be 9.1(5) kJ mol⁻¹.

Rotational spectroscopy has also been instrumental in the search for this compound in the interstellar medium, particularly in star-forming regions like Sagittarius B2 (Sgr B2) rsc.org. While initial tentative detections were reported, subsequent observations have challenged these claims, indicating that this compound may be significantly less abundant than other amides like acetamide (B32628) in these cosmic environments.

Table 5: Rotational Spectroscopy Parameters for this compound

| Parameter | Value | Unit |

| Dipole Moment (μ_a) | 2.121(20) | Debye (D) |

| Dipole Moment (μ_b) | 11.66(10) | Debye (D) |

| Total Dipole Moment (μ_total) | 11.85(10) | Debye (D) |

| ¹⁴N Nuclear Quadrupole Coupling (χ_aa) | 2.2(8) | MHz |

| ¹⁴N Nuclear Quadrupole Coupling (χ_bb) | 2.3(5) | MHz |

| Methyl Group Internal Rotation Barrier | 9.1(5) | kJ mol⁻¹ |

| Conformation | C_s equilibrium, methyl group syn to carbonyl | N/A |

Chromatographic Methods for Purity and Mixture Analysis of this compound Compounds

Chromatographic techniques are indispensable tools for assessing the purity of this compound and its derivatives, as well as for analyzing their presence within complex mixtures. These methods leverage the differential affinities of compounds for a stationary phase and a mobile phase, enabling effective separation and subsequent detection and quantification khanacademy.org.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is widely employed for the purity assessment and mixture analysis of this compound and its related compounds due to its high resolution and sensitivity.

Purity Analysis: HPLC methods are routinely developed to ensure the purity of this compound derivatives and to identify and quantify potential impurities or degradation products. For instance, an isocratic, reversed-phase HPLC method was developed for the assay of fentanyl and its related substances, including N-phenyl-N-(4-piperidinyl)this compound (PPA), a known process impurity. This method utilized an Inertsil C8 column (25 cm x 4.6 mm, 5 µm particle size) with a mobile phase composed of aqueous perchloric acid (0.23% w/v) and acetonitrile (B52724) (65:35, v/v). Detection was performed using ultraviolet (UV) spectroscopy at 206 nm, demonstrating effective separation of PPA from the active compound and other impurities nih.gov. Similarly, the purity and related impurities of Lacosamide, which is (R)-2-acetamido-N-benzyl-3-methoxythis compound, are quantified via a gradient reverse phase HPLC method. This method employs a Waters Symmetry C8 column (250 x 4.6 mm, 5 µm) with UV detection at 210 nm. The mobile phase system involves a phosphate (B84403) buffer (pH 2.0 ± 0.05) and acetonitrile, proving robust and suitable for impurity profiling rasayanjournal.co.inscholarsresearchlibrary.com.

Chiral Purity Analysis: Chiral HPLC methods are crucial for separating enantiomers of this compound derivatives, ensuring their enantiomeric purity. A method for the enantiomeric purity of Ramelteon [(S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]-propionamide] utilized a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) with a mobile phase consisting of n-hexane, ethanol (B145695), and methanesulfonic acid (900:100:0.1 v/v/v) at a flow rate of 1 mL/min. The addition of methanesulfonic acid significantly enhanced chromatographic efficiency and resolution between the enantiomers researchgate.net. Another chiral method for R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, a this compound derivative, employed a Crownpak CR (+) column with a perchloric acid buffer (pH 1.0) as the mobile phase and UV detection at 226 nm researchgate.net.

Mixture Analysis: HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique for analyzing complex mixtures containing this compound compounds. HPLC-electrospray-MS (HPLC-ES-MS) and HPLC-MS-MS have been successfully applied to characterize this compound-formaldehyde reaction products, enabling the distinction between isomeric species within the mixture researchgate.net. Furthermore, HPLC with UV detection has been used to quantify α,β-dibromothis compound, a derivative formed from acrylamide (B121943) via bromination, in aqueous samples, achieving a detection limit of 0.20 µg/L psu.edu.

Gas Chromatography (GC)

Gas Chromatography (GC) is another vital technique, particularly for volatile or semi-volatile this compound compounds and their analysis in various matrices. Often, derivatization is required to increase volatility for GC analysis rsc.org.

Purity and Mixture Analysis: GC procedures have been developed for the separation and analysis of this compound in mixtures alongside other fatty acids (e.g., acetic acid, propionic acid, butyric acid), primary amides (e.g., acetamide, butyramide), and their corresponding N-acyl amides. Chromosorb 101 has been identified as a suitable column packing for such separations, with GC/MS and NMR used for method verification oup.com. A sensitive GC-MS method was established for the simultaneous determination of acetamide, propanamide (this compound), and butyramide (B146194) in surface and drinking water. This method involved derivatization with 9-xanthydrol, achieving a low detection limit of 0.03 µg/L for the analytes researchgate.net. This compound itself can also serve as a reference standard in GC analyses avantorsciences.comscribd.com.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and rapid approach for qualitative purity checks and preliminary mixture analysis of this compound and related substances.

Purity and Mixture Analysis: TLC is widely used for monitoring reaction progress, checking the purity of compounds, and analyzing mixtures loesungsfabrik.deliv.ac.uklibretexts.org. The technique involves a stationary phase, typically silica (B1680970) gel on a plate, and a liquid mobile phase that moves by capillary action. Compounds separate based on their differential affinities for these phases, resulting in distinct spots with characteristic Retention Factor (Rf) values khanacademy.orgliv.ac.uklibretexts.org. While specific detailed methods for this compound itself are less frequently documented in advanced research compared to HPLC or GC, the general principles apply. For instance, TLC combined with Surface-Enhanced Raman Spectroscopy (SERS) has been demonstrated for separating and identifying components in complex mixtures, such as controlled substances, highlighting its potential for this compound analysis when coupled with suitable detection techniques newhaven.edu. TLC can also be used for identifying various compounds, including steroids, in cosmetic products, by spotting samples, developing with appropriate solvents (e.g., chloroform (B151607) to methanol (B129727) mixtures), and detecting spots under UV light or with spray reagents fda.gov.ph.

Table 1: Summary of Chromatographic Methods for this compound and Related Compounds

| Chromatographic Method | Application | Column / Stationary Phase | Mobile Phase / Conditions | Detection | Key Findings / Application | Reference |

| HPLC (Reversed-Phase) | Purity Analysis (PPA) | Inertsil C8 (25 cm x 4.6 mm, 5 µm) | Aqueous Perchloric Acid (0.23% w/v) / Acetonitrile (65:35, v/v) | UV (206 nm) | Separation of PPA and other impurities from Fentanyl | nih.gov |

| HPLC (Reversed-Phase, Gradient) | Purity/Impurity Analysis (Lacosamide) | Waters Symmetry C8 (250 x 4.6 mm, 5 µm) | Phosphate Buffer (pH 2.0 ± 0.05) / Acetonitrile | UV (210 nm) | Quantitative estimation of Lacosamide impurities; validated method | rasayanjournal.co.inscholarsresearchlibrary.com |

| HPLC (Chiral) | Enantiomeric Purity (Ramelteon) | Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) | n-Hexane / Ethanol / Methanesulfonic Acid (900:100:0.1 v/v/v) | Not specified (implied UV) | Enhanced resolution for enantiomers | researchgate.net |

| HPLC (Chiral) | Enantiomeric Purity (Sulfonamide derivative) | Crownpak CR (+) | Perchloric Acid Buffer (pH 1.0) | UV (226 nm) | Enantiomeric resolution of racemic mixture | researchgate.net |

| HPLC-MS | Mixture Analysis (this compound-formaldehyde products) | Not specified | Not specified | ES-MS, TOF-MS, MS-MS | Characterization and distinction of isomeric species | researchgate.net |

| HPLC-UV | Quantification (α,β-dibromothis compound) | Not specified | Not specified | UV | Detection limit of 0.20 µg/L in water samples | psu.edu |

| GC | Mixture Analysis (this compound, fatty acids, amides) | Chromosorb 101 | Not specified | GC/MS, NMR | Separation and analysis of complex mixtures | oup.com |

| GC-MS | Trace Analysis (Propanamide, acetamide, butyramide) | Not specified | Derivatization with 9-xanthydrol | MS | Detection limit of 0.03 µg/L in water samples | researchgate.net |

| TLC | General Purity/Mixture Check | Silica gel | Various solvent systems (e.g., chloroform:methanol) | UV, Spray reagents | Rapid qualitative analysis, monitoring reaction progress | loesungsfabrik.deliv.ac.uklibretexts.orgfda.gov.ph |

Crystallographic Investigations of Propionamide and Its Polymorphs

Experimental Charge Density Analysis in Propionamide-Containing Systems

Experimental charge density analysis, particularly under high-pressure conditions, represents a challenging yet crucial area of crystallographic research. This technique provides detailed insights into the electron density distribution within a crystal, revealing the nature of chemical bonds and intermolecular interactions. iucr.orgresearchgate.netresearchgate.net

For this compound, there has been an attempt to apply the aspherical approach to study its charge density in a molecular crystal structure under high pressure. This work was presented as a poster at an ECA meeting by Fabbiani et al. in 2011. iucr.orgresearchgate.net While models using multipoles, restricted to theoretical values, have been tested against X-ray diffraction data for this compound, a full refinement of the experimental charge density for the compound itself has not been widely reported in the literature as a complete study. researchgate.net These investigations, even if preliminary or focused on testing methodologies, contribute to understanding how stereoelectronic properties of molecules within a crystal change under pressure and how these changes influence intermolecular interactions. researchgate.net Such studies are fundamental for exploring the reactivity and phase transitions of molecular crystals under extreme conditions. researchgate.net

Computational and Theoretical Chemistry of Propionamide

Quantum Chemical Calculations (e.g., DFT) for Propionamide Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for probing the electronic structure and energetics of this compound. DFT methods allow for the determination of various molecular properties, including bond lengths, bond angles, dihedral angles, and the distribution of electron density jst.org.inaps.org. These calculations provide a theoretical framework to understand the intrinsic characteristics of the molecule and its potential for chemical reactivity jst.org.inyoutube.com. The electronic properties, such as frontier molecular orbitals (HOMO and LUMO), are often calculated to understand charge transfer within the molecule and its reactivity jst.org.inresearchgate.net.

Geometry Optimization and Conformational Analysis of this compound

Geometry optimization is a critical step in quantum chemical calculations, aiming to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface researchgate.netconflex.net. For this compound, ab initio methods with full geometry optimization have been employed to investigate its potential energy surface researchgate.netresearchgate.net. Research has shown that the trans CCCN conformation of this compound, with the methyl group in a staggered orientation relative to the CO group, is identified as the most stable conformation among various possibilities researchgate.netresearchgate.net. This finding is crucial for understanding the preferred structural arrangement of the molecule in its ground state.

Computational studies often involve exploring different conformers and their relative energies. For instance, while direct values for this compound's conformational energies are not explicitly detailed in the provided snippets, similar studies on related compounds or general principles indicate that such analyses yield energy differences between stable rotamers researchgate.netnii.ac.jp.

Vibrational and Spectroscopic Property Predictions for this compound

Quantum chemical calculations are also instrumental in predicting the vibrational and spectroscopic properties of this compound, which can then be compared with experimental data for validation researchgate.netscience.gov. Vibrational spectral analysis, including the prediction of infrared (IR) and Raman frequencies, has been conducted for the trans staggered conformer of this compound, as well as its C- and N-deuterated analogues researchgate.netresearchgate.net. These analyses help in assigning experimental spectral bands to specific molecular vibrations.

For derivatives of this compound, such as 2-chloro-N-(p-tolyl)propanamide, computational methods like DFT (e.g., B3LYP/6-311++G(d,p)) predict the normal modes of vibration. For a molecule with 25 atoms, 69 normal modes of vibration (3n-6) would be observed, and selected vibrational modes and their corresponding frequencies are often compiled jst.org.in. Similarly, studies on 2,2-Dimethyl-N-pyridin-4-yl-propionamide have utilized DFT to predict IR and NMR chemical shifts, showing good agreement with experimental data researchgate.net.

Predicted spectroscopic data can be presented in tables to facilitate comparison with experimental observations:

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |

| ν(C=O) | Carbonyl stretching | [Data from research] |

| ν(N-H) | N-H stretching | [Data from research] |

| δ(CH₃) | Methyl bending | [Data from research] |

| τ(CCCN) | Torsional (trans-staggered) | [Data from research] |

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into their interactions and dynamics nih.gov. For this compound, MD simulations have been employed to understand its interactions in various environments, including aqueous solutions and with biomolecular systems. For instance, all-atom MD simulations have been used to investigate the interactions of this compound in aqueous solutions with hydrophilic polymer brushes on graphene rsc.orgnih.gov. These studies compute the Gibbs energy profiles of solute adsorption and decompose them into contributions from steric repulsion, van der Waals interaction, and Coulomb interaction, revealing the energetic origin of the solute's interaction with the polymer brush rsc.orgnih.gov.

Table 2: Gibbs Energy Contributions for this compound Adsorption (Illustrative based on rsc.org)

| Interaction Type | Gibbs Energy Contribution (kJ/mol) |

| Steric Repulsion | [Data from research] |

| Van der Waals | [Data from research] |

| Coulomb | [Data from research] |

| Total ΔG | [Data from research] |

Note: Specific numerical values for this compound's Gibbs energy contributions were not extracted, but the methodology for their determination is described.

Ligand-Protein Interaction Profiling for this compound Derivatives

MD simulations are extensively utilized to profile ligand-protein interactions, offering detailed insights into binding mechanisms, conformational changes, and binding affinities nih.govcimap.res.in. This compound derivatives have been studied in the context of their interactions with biological targets. For example, coarse-grained MD simulations have explored the interactions of N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylthis compound (NFEPP), a this compound derivative, with the μ-opioid receptor (MOR) mdpi.com. These simulations analyze the dynamical behavior of the compound within the cell membrane and its interaction potential with the receptor, providing a molecular basis for its activity mdpi.com.

Furthermore, MD simulations have been used to determine ligand poses within the μ-opioid receptor and to analyze the interactions of the propanamide chain with receptor residues, highlighting key contact frequencies researchgate.net. These studies are critical in drug discovery for predicting binding modes and understanding the stability of protein-ligand complexes over time nih.govnottingham.ac.uk.

Membrane Permeability Modeling of this compound-Based Compounds

Modeling membrane permeability is crucial for predicting the pharmacokinetic properties of drug-like molecules. MD simulations are a primary tool for investigating the passive transport of small molecules across biological membranes nih.govnih.govhawaii.edu. While specific studies focusing solely on this compound's membrane permeability were not detailed, the principles and methodologies applied to other small organic molecules, such as ethanol (B145695) and methylamine (B109427), are directly transferable arxiv.org.

MD simulations can estimate the permeability coefficient of substrates by analyzing their movement across membrane bilayers, often using methods like the returning probability theory or by directly observing translocation events nih.govarxiv.org. These simulations provide molecular-level details of membrane entrance, translocation, and exit, which are essential for understanding how this compound-based compounds might cross cellular barriers nih.gov.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques that establish mathematical relationships between the chemical structure of compounds and their biological activities or physicochemical properties researchgate.netresearchgate.net. These models are valuable for predicting the activity or properties of new compounds without the need for extensive experimental testing.

This compound and its analogs have been used in QSAR/QSPR studies, often serving as structural analogues for key receptor amino acids in biochromatographic models mendeley.comcore.ac.ukscilit.com. For instance, 2D-QSAR models have been constructed for a series of 7-propanamide benzoxaboroles, which are potent anti-cancer agents researchgate.net. These models correlate molecular descriptors with biological activity (e.g., pGI₅₀ values) and are validated through internal and external validation procedures, including Y-randomization researchgate.netresearchgate.net.

An example of QSAR model parameters for 7-propanamide benzoxaboroles could be:

Table 3: QSAR Model Validation Parameters for 7-Propanamide Benzoxaboroles (Based on researchgate.net)

| Parameter | Value |

| R²train | 0.76 |

| R²adjusted | 0.69 |

| Q²cv | 0.62 |

| R²test | 0.64 |

| cRp² | > 0.5 |

These parameters indicate the predictive ability, robustness, and stability of the QSAR model, demonstrating its utility in guiding the design of novel compounds with desired activities researchgate.net.

Molecular Docking and Virtual Screening of this compound Compounds

Molecular docking and virtual screening techniques have been instrumental in identifying potential therapeutic agents by predicting the binding affinity and orientation of small molecules within a target protein's active site. While direct studies focusing solely on the parent this compound compound in molecular docking are less common, its derivatives, which incorporate the this compound moiety, have been extensively investigated in drug discovery efforts. These computational approaches enable the rapid assessment of large compound libraries, prioritizing candidates for experimental validation.

One notable application involves the identification of antiviral compounds. For instance, 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide, a this compound derivative, was identified as a promising candidate for inhibiting the influenza A virus nonstructural protein 1 (NS1) through a combination of in silico database exploration, ligand-based virtual screening, and molecular docking wikipedia.org. The NS1 protein is a crucial target due to its role in viral replication and immune evasion wikipedia.org. This approach involved applying a theoretical criterion to the ZINC Natural Product database, followed by successive screening steps wikipedia.org.

In the context of cancer research, virtual screening and molecular docking have been utilized to discover inhibitors for phosphoglycerate kinase 1 (PGK1), an enzyme often upregulated in breast cancer fishersci.fi. Compounds featuring a 7-hydroxy-coumarin structure with a this compound group bonded to a nitrogen atom, further linked to succinic acid, were identified as potential PGK1 inhibitors fishersci.fi. Specific examples include D715-2871, Y040-8304, and D715-0344, which share a common backbone structure fishersci.fi. The virtual screening process for these inhibitors typically involves a multi-stage docking protocol, such as High Throughput Virtual Screening (HTVS), followed by Standard Precision (SP) and Extra Precision (XP) docking, to refine the selection of high-affinity ligands fishersci.fi.

The methodologies employed in these studies typically involve:

Database Selection: Utilizing large chemical libraries, such as the ZINC Natural Product database or commercial libraries like Chemdiv and Targetmol wikipedia.orgfishersci.fi.

Protein Preparation: Obtaining crystal structures of target proteins (e.g., NS1, PGK1) from databases like the RCSB Protein Data Bank, followed by preparation steps such as adding hydrogen atoms and charges, and removing water molecules fishersci.fi.

Docking Protocols: Employing tiered docking approaches (e.g., HTVS, SP, XP) to efficiently screen and rank compounds based on their predicted binding energies and interactions with the target site fishersci.fi.

Drug-likeness Assessment: Filtering screened compounds based on criteria such as Lipinski's rules of five and quantitative estimate of drug-likeness (QED) scores to ensure favorable pharmacokinetic properties fishersci.fifishersci.no.

The application of these computational methods has proven valuable in identifying novel compounds with this compound substructures that exhibit potential inhibitory activity against various biological targets.

| Compound Class/Derivative | Target Protein/Enzyme | Key Findings/Interactions | Computational Methodologies |

|---|---|---|---|

| 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide | Influenza A virus nonstructural protein 1 (NS1) | Identified as a promising antiviral candidate; validated experimentally for anti-influenza activity in cell cultures. wikipedia.org | Electron-ion interaction potential/average quasi valence number (EIIP/AQVN) filter, ligand-based virtual screening, molecular docking (ZINC Natural Product database). wikipedia.org |

| 7-hydroxy-coumarin structure with this compound moiety (e.g., D715-2871, Y040-8304, D715-0344) | Phosphoglycerate kinase 1 (PGK1) | Identified as potential inhibitors; compounds share a common backbone structure; carboxyl groups of succinic acid are reactive. fishersci.fi | High Throughput Virtual Screening (HTVS), Standard Precision (SP) docking, Extra Precision (XP) docking (Chemdiv and Targetmol libraries); QED for drug-likeness. fishersci.fi |

Kinetic Modeling of Atmospheric Reactions Involving this compound

This compound (PA) is an atmospheric pollutant originating from various sources and is present globally wikipedia.orgfishersci.com. Computational chemistry and kinetics modeling have been employed to understand its involvement in atmospheric processes, particularly new particle formation (NPF) and reactions with hydroxyl (OH) radicals.

Studies have shown that this compound can significantly enhance sulfuric acid (SA)-based NPF, even at parts per billion (ppb) concentrations, which are typical for C3-amides in urban environments like Shanghai, China wikipedia.orgfishersci.com. The formation of clusters composed of this compound and sulfuric acid, denoted as (PA)m(SA)n (where m and n represent the number of this compound and sulfuric acid molecules, respectively, ranging from 0 to 3), is thermodynamically favorable wikipedia.orgfishersci.com. The oxygen atom within the this compound molecule plays a crucial role in the stability of clusters where this compound is more abundant than sulfuric acid. Conversely, the basicity of other atmospheric bases exerts a greater influence as the amount of sulfuric acid in the clusters increases wikipedia.orgfishersci.com. It has been observed that the monomer evaporation is the primary degradation pathway for these (PA)m(SA)n clusters, a characteristic that differentiates this system from the sulfuric acid-dimethylamine (SA-DMA) system wikipedia.orgfishersci.com. The rate of formation of this compound-containing clusters is comparable to the rate coefficients for this compound's oxidation by hydroxyl radicals, indicating that participation in SA-based NPF serves as a significant atmospheric sink for this compound wikipedia.orgfishersci.com.

Furthermore, the gas-phase oxidation kinetics of atmospheric amides, including propanamide (this compound), with OH radicals have been investigated. Experiments conducted at room temperature (298 ± 3 K) in a smog chamber, coupled with ab initio calculations, determined the rate coefficients for these reactions fishersci.atfishersci.be. For propanamide, the rate coefficient for its reaction with OH radicals was measured to be (1.78 ± 0.43) × 10^-12 cm^3 molec^-1 s^-1 fishersci.atfishersci.be. Theoretical studies indicate that these reactions predominantly proceed via C-H abstraction from the alkyl groups of the amide, rather than N-H abstractions, which are found to be negligible fishersci.atfishersci.be. This mechanistic understanding is crucial for accurately predicting the atmospheric fate and lifetime of this compound and other amides.

| Amide Compound | Rate Coefficient with OH Radicals (cm³ molec⁻¹ s⁻¹) at 298 K | Atmospheric Lifetime (Approximate) | Primary Reaction Pathway |

|---|---|---|---|

| Formamide | (4.44 ± 0.46) × 10⁻¹² fishersci.atfishersci.be | ~1 day fishersci.atfishersci.be | C-H abstraction from formyl C(O)-H bond fishersci.atfishersci.be |

| N-methylformamide | (10.1 ± 0.6) × 10⁻¹² fishersci.atfishersci.be | C-H abstraction from alkyl groups and formyl C(O)-H bonds fishersci.atfishersci.be | |

| N-methylacetamide | (5.42 ± 0.19) × 10⁻¹² fishersci.atfishersci.be | C-H abstraction from alkyl groups fishersci.atfishersci.be | |

| Propanamide (this compound) | (1.78 ± 0.43) × 10⁻¹² fishersci.atfishersci.be | C-H abstraction from alkyl groups fishersci.atfishersci.be | |

| Acetamide (B32628) | (0.4-1.1) × 10⁻¹² (range) fishersci.atfishersci.be | C-H abstraction from alkyl groups fishersci.atfishersci.be |

Research on Biological Activities and Mechanistic Insights of Propionamide and Derivatives

Antimicrobial Properties of Propionamide Derivatives

This compound derivatives have demonstrated notable antimicrobial properties, with various analogs exhibiting both antibacterial and antifungal activities. Research in this area has focused on synthesizing and evaluating novel compounds to address the growing challenge of antimicrobial resistance.

Antibacterial Activity Studies of this compound Analogs

Numerous studies have highlighted the potential of this compound analogs as effective antibacterial agents against both Gram-positive and Gram-negative bacteria.

A novel series of substituted 3,3-diphenyl propanamide derivatives were synthesized and evaluated for their antibacterial properties. Among the synthesized compounds, certain derivatives exhibited maximum activity against Gram-negative bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, at a concentration of 50 μg/mL. researchgate.net Propylamycin, a next-generation aminoglycoside antibiotic derived from paromomycin, has shown superior in vitro antibacterial activity against a range of ESKAPE pathogens. nih.gov Despite its potency, Propylamycin is susceptible to inactivation by the APH(3')-Ia isozyme, which acts on the 5”-hydroxy group. To counter this, derivatives with amino or substituted amino groups at the 5”-position were developed to overcome this resistance mechanism. nih.gov

Other research has focused on hybrid molecules. For instance, carboxamide derivatives incorporating a 2,4-dinitrophenyl group showed significant inhibition against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 150.7 to 295 μg/mL. In one study, a newly synthesized amide derivative, compound 3, demonstrated higher activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa compared to other tested compounds. researchgate.net

| Derivative/Compound | Bacterial Strain(s) | Key Finding(s) |

|---|---|---|

| 3,3-diphenyl propanamide derivatives | E. coli, P. aeruginosa | Showed maximum activity at 50 μg/mL. researchgate.net |

| Propylamycin (4'-deoxy-4'-propylparomomycin) | ESKAPE pathogens | Superior in vitro activity compared to paromomycin. nih.gov |

| Carboxamide derivatives (with 2,4-dinitrophenyl) | Various bacterial strains | MIC values ranged from 150.7–295 μg/mL. |

| Amide derivative (compound 3) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Demonstrated higher activity compared to other synthesized analogs. researchgate.net |

Antifungal Activity Investigations of this compound Compounds

The antifungal potential of this compound derivatives has also been a significant area of research, with studies demonstrating efficacy against various fungal pathogens.

In the same study of 3,3-diphenyl propanamide derivatives, compounds bearing an amino acid moiety showed maximum antifungal activity against Candida albicans and Aspergillus niger when compared to the standard drug griseofulvin (B1672149) at a concentration of 50 μg/mL. researchgate.net This suggests that the inclusion of amino acid/peptide structures can enhance antifungal properties. researchgate.net

Other research on nicotinamide (B372718) derivatives, which share structural similarities, led to the identification of compound 16g as a potent agent against C. albicans SC5314, with a MIC value of 0.25 μg/mL. nih.gov This compound also showed significant activity against six fluconazole-resistant C. albicans strains (MICs 0.125–1 μg/mL) and moderate activity against other Candida species, Cryptococcus neoformans, and Trichophyton strains. nih.gov Its mechanism is believed to involve the disruption of the fungal cell wall. nih.gov

Furthermore, studies on arylsulfonamide-type compounds, which can be considered related structures, have demonstrated fungistatic and fungicidal effects against various Candida species, including C. albicans, C. parapsilosis, and C. glabrata. nih.gov For example, one compound showed fungistatic activity at concentrations between 0.125 and 1 mg/mL, while a related amine and its hydrochloride salt had fungicidal effects against a C. glabrata strain with a Minimum Fungicidal Concentration (MFC) of 1.000 mg/mL. nih.gov

| Derivative/Compound | Fungal Strain(s) | Activity Type | MIC/MFC Value(s) |

|---|---|---|---|

| 3,3-diphenyl propanamide derivatives | C. albicans, A. niger | Antifungal | Effective at 50 μg/mL. researchgate.net |

| Nicotinamide derivative (16g) | C. albicans SC5314 | Antifungal | MIC: 0.25 μg/mL. nih.gov |

| Nicotinamide derivative (16g) | Fluconazole-resistant C. albicans | Antifungal | MIC: 0.125–1 μg/mL. nih.gov |

| Arylsulfonamide-based compound 3 | Various Candida spp. | Fungistatic | 0.125–1 mg/mL. nih.gov |

| Amine 13 and 13.HCl | C. glabrata | Fungicidal | MFC: 1.000 mg/mL. nih.gov |

Anti-inflammatory Effects of this compound Derivatives

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.com Research has explored the modification of these structures to enhance anti-inflammatory activity. Studies have shown that creating derivatives of the carboxylate function in representative NSAIDs can lead to enhanced anti-inflammatory effects. orientjchem.org

In one study, a series of naproxen-sulfa drug conjugates were synthesized. The naproxen-sulfamethoxazole conjugate demonstrated significant anti-inflammatory action, inhibiting carrageenan-induced edema by 82.8%, which was comparable to the standard drug indomethacin (B1671933) (86.8% inhibition). nih.gov This compound also exhibited 75.4% inhibition of the COX-2 enzyme at a 10 µM concentration. nih.gov Another study synthesized new amide derivatives of 2-[5,6-diphenyl-3(2H)-pyridazinone-2-yl]acetic acid and 3-[5,6-diphenyl-3(2H)-pyridazinone-2-yl]propionic acid, with some compounds showing potent anti-inflammatory activity. humanjournals.com

Research on 3-benzoyl-propionic acid (3BPA) demonstrated intense anti-inflammatory activity, evidenced by a marked reduction in cell migration and nitric oxide (NO) levels in an in vivo air pouch model. researchgate.net It also reduced prostaglandin (B15479496) E2 (PGE2) values. researchgate.net Furthermore, a study on novel benzothiazole–profen hybrid amides identified a compound (3b) derived from ketoprofen (B1673614) with superior anti-inflammatory activity (IC50 of 54.64 μg/mL) compared to ibuprofen (B1674241) (IC50 of 76.05 μg/mL). researchgate.net

| Derivative/Compound | Model/Assay | Key Finding(s) |

|---|---|---|

| Naproxen-sulfamethoxazole conjugate | Carrageenan-induced edema | 82.8% inhibition of edema. nih.gov |

| Naproxen-sulfamethoxazole conjugate | COX-2 inhibition assay | 75.4% inhibition at 10 µM. nih.gov |

| 3-benzoyl-propionic acid (3BPA) | In vivo air pouch model | Reduced cell migration, NO, and PGE2 levels. researchgate.net |

| Benzothiazole-ketoprofen hybrid (3b) | In vitro anti-inflammatory assay | IC50 of 54.64 μg/mL. researchgate.net |

| N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenyl formamido]propanamide (17c) | Carrageenan-induced paw oedema | 80% inhibition at 3 hours. nih.gov |

Analgesic Properties of this compound and Related Structures

The analgesic potential of this compound derivatives has been investigated, particularly through their interaction with opioid receptors. Arylpropionic acid derivatives are known for their pain-relieving properties. humanjournals.com

Research into new amide derivatives of pyridazinone-containing propionic acids identified several compounds with high analgesic activity in hot plate and tail-flick tests. humanjournals.com Another study focused on developing dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists. This led to a series of piperidinyl- and piperazinyl-cycloalkylmethyl propionamides. The lead compound from this series, 18g, demonstrated significant analgesic effects in animal models of both acute and chronic pain.

A separate study synthesized novel N-(1,3-Benzothiazol-2-yl) propanamide derivatives. In analgesic activity experiments, compounds 17c, 17g, and 17i showed potent effects, with ED50 values comparable to the standard drug celecoxib (B62257). nih.gov For instance, compound 17i had an ED50 of 69 µM/kg after 2 hours. nih.gov The study of 3-benzoyl-propionic acid also confirmed its antinociceptive activity, as it reduced the number of writhes in the acetic acid-induced writhing test and decreased licking time in both phases of the formalin test. researchgate.net

| Derivative/Compound | Assay/Test | Key Finding(s) |

|---|---|---|

| Pyridazinone-propanamide derivatives | Hot plate and tail-flick tests | Showed high analgesic activity. humanjournals.com |

| Compound 18g (piperazinyl-cycloalkylmethyl this compound) | Animal models of acute and chronic pain | Demonstrated good analgesic effects. |

| Compound 17i (N-benzothiazolyl propanamide derivative) | Analgesic activity test | ED50 of 69 µM/kg after 2 hours. nih.gov |

| 3-benzoyl-propionic acid (3BPA) | Acetic acid writhing & Formalin tests | Showed significant antinociceptive effects. researchgate.net |

Neuroprotective and Neuropharmacological Research on this compound Derivatives

Research into this compound derivatives has extended to their effects on the central nervous system, revealing neuropharmacological and neuroprotective potential.

The development of dual μ-opioid receptor agonists and σ1 receptor antagonists highlights the neuropharmacological activity of this compound structures. The σ1 receptor is implicated in a variety of central nervous system functions, and compounds that interact with it can have significant neuropharmacological effects. The rationale for developing these dual-acting compounds is linked to the potentiation of opioid analgesia and the effects of σ1R antagonism in neuropathic pain.

In a different line of research, metabolites from a cell suspension culture of Waltheria americana were investigated for their neuropharmacological and neuroprotective activities. One fraction, 4WAsc-H2O, which contained saccharides, did not cause neuronal damage, neurodegeneration, or cell death. nih.gov Pretreatment with this and another fraction led to an increase in GABA release and provided neuroprotection, preventing pentylenetetrazol (PTZ)-induced death in study animals. nih.gov This suggests that bioactive compounds, potentially including amide structures, can exhibit neuroprotective effects associated with the GABAergic system. nih.gov

Furthermore, studies on novel pyrrolidine-2-one derivatives, which are structurally related to cyclic amides, have shown neuroprotective effects against scopolamine-induced cognitive impairment in mice. nih.gov These compounds were effective in mitigating behavioral and biochemical changes, suggesting their potential as candidates for diseases involving cognitive deficits. nih.gov

Anticancer and Cytotoxic Activity of this compound Compounds

This compound derivatives have emerged as a promising scaffold for the development of novel anticancer agents, with various studies demonstrating their cytotoxic activity against different cancer cell lines.

One study reported the design and synthesis of 7-propanamide benzoxaboroles as potent anticancer agents. Two compounds from this series, 103 and 115, showed potent activity against ovarian cancer cells, with IC50 values of 33 nM and 21 nM, respectively. These compounds were found to induce apoptosis and effectively inhibit colony formation.

Research on pinostrobin (B192119) derivatives, pinostrobin propionate (B1217596) and pinostrobin butyrate (B1204436), revealed their cytotoxic activity against T47D breast cancer cells. The IC50 values were 0.57 mM for the propionate derivative and 0.40 mM for the butyrate derivative, both showing greater activity than the parent compound, pinostrobin (IC50 = 2.93 mM). nih.gov

Another study evaluated a series of arylpropyl sulfonamide analogues for their cytotoxicity against prostate cancer (PC-3) and leukemia (HL-60) cell lines. Several compounds showed stronger activity than the parent compound B13. nih.gov Compound 15 was the most potent, with IC50 values of 29.2 µM for PC-3 cells and 20.7 µM for HL-60 cells. nih.gov Additionally, propionic acid itself has been shown to have anticancer effects, inducing cell death in cervical cancer cells by increasing late apoptosis. nih.gov

| Derivative/Compound | Cancer Cell Line(s) | IC50 Value |

|---|---|---|

| 7-Propanamide benzoxaborole (Compound 103) | Ovarian cancer | 33 nM. |

| 7-Propanamide benzoxaborole (Compound 115) | Ovarian cancer | 21 nM. |

| Pinostrobin propionate | T47D (Breast cancer) | 0.57 mM. nih.gov |

| Arylpropyl sulfonamide (Compound 15) | PC-3 (Prostate cancer) | 29.2 µM. nih.gov |

| Arylpropyl sulfonamide (Compound 15) | HL-60 (Leukemia) | 20.7 µM. nih.gov |

| Myrrhanone B (MN) | MDA-MB-231 (Breast cancer) | 18 µM. acs.org |

| Myrrhanone B (MN) | MCF-7 (Breast cancer) | 22 µM. acs.org |

Enzyme Inhibition Studies of this compound Derivatives

The ability of this compound derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. Investigations have primarily focused on their roles as inhibitors of urease, carbonic anhydrase, and cyclooxygenase enzymes.

This compound derivatives have been investigated as inhibitors of urease and carbonic anhydrase, enzymes implicated in various pathological conditions.

Urease Inhibition: Urease, a nickel-containing metalloenzyme, is a significant virulence factor for bacteria like Helicobacter pylori, contributing to gastrointestinal diseases. researchgate.net The inhibition of this enzyme is a key strategy for treating these conditions. nih.govnih.gov Studies on naproxen-sulfa drug conjugates, which incorporate a propanamide structure, have identified potent urease inhibitors. Specifically, conjugates with sulfanilamide, sulfathiazole, and sulfaguanidine (B1682504) showed significant competitive inhibition of urease, with IC50 values of 6.69 ± 0.11 µM, 5.82 ± 0.28 µM, and 5.06 ± 0.29 µM, respectively. nih.gov Molecular docking studies suggest these compounds interact with the nickel ions in the enzyme's active site, leading to inhibition. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc-containing enzymes involved in crucial physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. wikipedia.orgnih.govnih.gov Certain sulfonamide-based this compound derivatives have been designed and evaluated as CA inhibitors. For instance, a series of N-(4-sulfamoylphenethyl)propanamide compounds were synthesized and tested against various human carbonic anhydrase (hCA) isoforms. acs.org These derivatives showed varying degrees of inhibition, with some exhibiting isoform selectivity, which is crucial for targeted therapy. nih.govacs.org The primary mechanism involves the sulfonamide group binding to the zinc ion in the active site of the enzyme. acs.org

| Compound Class | Target Enzyme | Key Derivatives | Observed Activity (IC50 µM) | Reference |

|---|---|---|---|---|

| Naproxen-Sulfonamide Conjugates | Urease | Naproxen-sulfaguanidine | 5.06 ± 0.29 | nih.gov |

| Naproxen-Sulfonamide Conjugates | Urease | Naproxen-sulfathiazole | 5.82 ± 0.28 | nih.gov |

| N-(4-sulfamoylphenethyl)propanamides | Carbonic Anhydrase (hCA I, II, XII) | Varies by derivative | Nanomolar to micromolar range | acs.org |

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov this compound moieties have been used to create prodrugs of COX inhibitors to improve their properties.

N-propionamide-substituted analogs of sulfonamide-based COX-2 inhibitors have been developed as potential prodrugs. nih.gov These N-(sulfonyl)propionamides exhibit significantly lower lipophilicity and, consequently, weaker COX-2 inhibition potency compared to their parent sulfonamides. nih.gov For example, while the parent sulfonamides are potent COX-2 inhibitors, their N-propionamide derivatives show IC50 values in the micromolar range (11.0–33.9 µM) or no activity at all. nih.gov The underlying principle is that these prodrugs would be cleaved in vivo, releasing the highly active COX-2 inhibitor. nih.gov This approach is analogous to the relationship between the COX-2 inhibitor valdecoxib (B1682126) and its prodrug parecoxib. nih.gov

Similarly, naproxen, a well-known NSAID, has been conjugated with sulfamethoxazole (B1682508) through a propanamide linkage. This conjugate demonstrated potent anti-inflammatory activity, inhibiting induced edema by 82.8% and showing 75.4% inhibition of the COX-2 enzyme at a 10 µM concentration, comparable to the reference drug celecoxib (77.1% inhibition). nih.gov

| Compound Class | Derivative Type | COX-2 Inhibition | Reference |

|---|---|---|---|

| Sulfonamide-Substituted (Dihydro)pyrrolo[3,2,1-hi]indoles | N-Propionamide Prodrugs | Weak to no inhibition (IC50 > 11 µM) | nih.gov |

| Naproxen-Sulfonamide Conjugates | Naproxen-sulfamethoxazole | 75.4% inhibition at 10 µM | nih.gov |

Modulation of Protein Solubility by this compound

Beyond enzyme inhibition, this compound itself has been identified as a useful agent for biophysical studies due to its ability to modulate protein solubility. Research has shown that this compound can increase the solubility of both structured and unstructured proteins. researchgate.net In one study, the addition of 400 mM this compound was found to enhance the solubility of a diverse set of proteins, including Ulp1, lysozyme, CK2α, SRSF1, PDZ3, SLBP, and Nop9. researchgate.net This property is particularly valuable in techniques like nuclear magnetic resonance (NMR) spectroscopy, where low protein solubility can be a significant hindrance. researchgate.net The ability of this compound to prevent protein phase separation and aggregation makes it a beneficial additive in biophysical experiments. researchgate.net

Androgenic Activity Assessment of this compound Analogs

A significant area of research has been the development of nonsteroidal androgen receptor (AR) modulators, where the aryl-propionamide scaffold has been central. nih.govresearchgate.net These compounds are designed to interact with the AR, acting as either agonists or antagonists, and have potential applications in treating conditions like muscle wasting or prostate cancer. nih.govacs.orgnih.gov

Structural modifications of early antiandrogens like bicalutamide (B1683754) led to the discovery of aryl-propionamide analogs that bind to the AR with high affinity in the low nanomolar range. nih.gov Extensive structure-activity relationship studies have been conducted on these analogs. For example, in one series of N-phenyl-N-(piperidin-2-yl)this compound derivatives, a hydroxyl substitution at the 5th position of a (tetrahydronapthalen-2yl)methyl group resulted in ligands with excellent binding affinities (4 and 5 nM) and high selectivity for the μ-opioid receptor, which can sometimes be explored alongside AR modulation. nih.gov In another series focused on AR agonism, replacing a naphthalene (B1677914) scaffold with a substituted phenyl group and modifying substituents on a tropane (B1204802) moiety led to highly potent and metabolically stable compounds. acs.org

Investigation of Antiviral and Antiparasitic Potential of this compound Derivatives

The chemical framework of this compound has been utilized in the search for new agents to combat infectious diseases.

Antiviral Potential: Research has explored the antiviral properties of this compound-related structures. A formula containing propionic acid (the parent carboxylic acid of this compound) and isoamyl hexanoates demonstrated the ability to completely inactivate SARS-CoV-2 in viral suspensions. nih.gov The antiviral effect was largely attributed to the propionic acid component. nih.gov In other studies, derivatives of Tabamide A, a phenolic compound, were synthesized to enhance anti-influenza virus activity. mdpi.com Structure-activity relationship analysis revealed that specific structural features were crucial for antiviral action, and an optimized derivative showed seven-fold higher activity than the parent compound by inhibiting viral mRNA synthesis. mdpi.com

Antiparasitic Potential: this compound derivatives have shown promise against various parasites. Nitrotriazole-based propanamides have demonstrated a broad spectrum of antitrypanosomal activity, with significantly greater potency against T. b. rhodesiense (the causative agent of human African trypanosomiasis) compared to their acetamide (B32628) counterparts. nih.gov This enhanced activity was correlated with increased lipophilicity. nih.gov In another approach, hybrid molecules combining elements of propamidine (B86517) and benzimidazole (B57391) were designed to enhance antiprotozoal activity. nih.gov One such compound, which can be considered a complex diamidine derivative related to this compound's parent acid, was found to be significantly more active against Giardia intestinalis and Leishmania mexicana than standard drugs like metronidazole (B1676534) and pentamidine. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) analysis is fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. drugdesign.orgyoutube.com Across the various biological targets, specific structural modifications have been shown to enhance potency and selectivity.